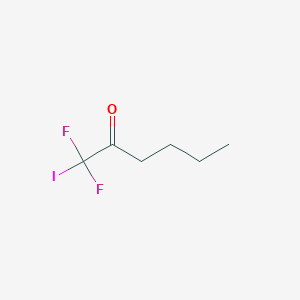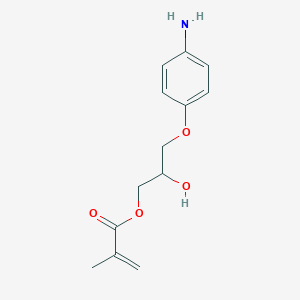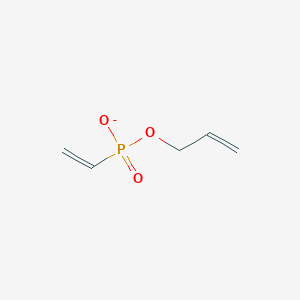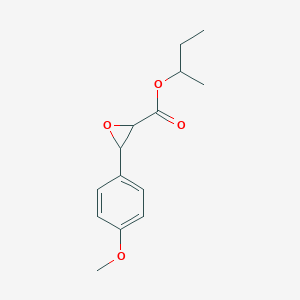![molecular formula C19H17N B14262799 1-Propyl-7H-benzo[C]carbazole CAS No. 184694-50-6](/img/structure/B14262799.png)
1-Propyl-7H-benzo[C]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-7H-benzo[C]carbazole is an aromatic heterocyclic compound that belongs to the carbazole family It consists of a tricyclic structure with two benzene rings fused on either side of a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propyl-7H-benzo[C]carbazole can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction sequence, which includes intermolecular amination and intramolecular direct arylation. This method is highly regioselective and uses inexpensive 1,2-dichloroarenes as electrophiles . Another method involves the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant .
Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed tandem reactions, which are efficient and compatible with various functional groups. These methods are robust and proceed in high yields, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propyl-7H-benzo[C]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as red lead to form carbazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like aryl hydrazines.
Common Reagents and Conditions:
Oxidation: Red lead, air as a terminal oxidant.
Reduction: Hydrogenation catalysts.
Substitution: Aryl hydrazines, palladium catalysts.
Major Products Formed:
Oxidation: Carbazole derivatives.
Reduction: Reduced carbazole compounds.
Substitution: Substituted carbazole derivatives.
Applications De Recherche Scientifique
1-Propyl-7H-benzo[C]carbazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Propyl-7H-benzo[C]carbazole involves its interaction with molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research.
Comparaison Avec Des Composés Similaires
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
7H-Benzo[C]carbazole: A compound with a similar structure but different substituents.
7H-Dibenzo[C,G]carbazole: Another related compound with additional benzene rings fused to the core structure.
Uniqueness: 1-Propyl-7H-benzo[C]carbazole is unique due to its specific propyl substitution, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
184694-50-6 |
|---|---|
Formule moléculaire |
C19H17N |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
1-propyl-7H-benzo[c]carbazole |
InChI |
InChI=1S/C19H17N/c1-2-6-13-7-5-8-14-11-12-17-19(18(13)14)15-9-3-4-10-16(15)20-17/h3-5,7-12,20H,2,6H2,1H3 |
Clé InChI |
DYJPVVJAPJDSSN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=CC2=C1C3=C(C=C2)NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)




![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)

![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)

